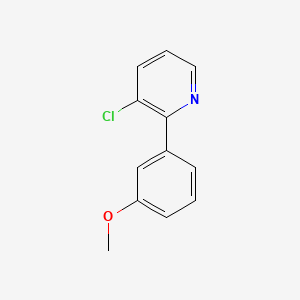

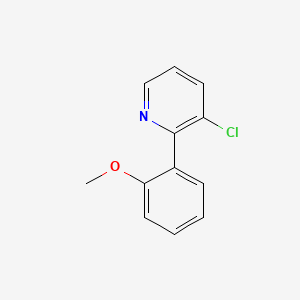

3-Chloro-2-(2-methoxyphenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with a molecular weight of 219.67 . It is typically stored at temperatures between 2-8°C and is in liquid form . The compound has a CAS Number of 847225-96-1 .

Synthesis Analysis

The synthesis of 3-chloro-2-(2-methoxyphenyl)pyridine has been reported in various studies . The compound was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G(d,p) basis set calculations .Molecular Structure Analysis

The molecular structure of 3-chloro-2-(2-methoxyphenyl)pyridine has been studied using various spectroscopic techniques . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .Physical And Chemical Properties Analysis

3-Chloro-2-(2-methoxyphenyl)pyridine is a liquid at room temperature . It has a molecular weight of 219.67 . The compound’s Inchi Code is 1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

“3-Chloro-2-(2-methoxyphenyl)pyridine” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in transition metal catalysed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Quantum Chemical Studies

This compound has been used in quantum chemical studies . Its structure was elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G (d,p) basis set calculations .

Spectroscopic Studies

“3-Chloro-2-(2-methoxyphenyl)pyridine” has been used in spectroscopic studies . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .

UV-Vis Analyses

The UV-Vis analyses of the compound were carried out at three different concentrations in chloroform and ethanol solvents and between 240-440 nm . The calculations of UV-Vis spectra analyses were performed via the TD-DFT method .

NBO Analysis

The charge transfer and hyperconjugative and conjugative interactions were analyzed using the NBO analysis . This work provides a comprehensive electronic properties, vibration analysis and structural information of the title compound .

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) were also measured using the same method . This provides valuable information about the electronic properties of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2-(2-methoxyphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKUPMSGZUPPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-methoxyphenyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B6309305.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)

![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)

![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)